molecular formula C18H12ClFN6O2 B11064545 4-[(E)-{2-[3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]benzene-1,3-diol

4-[(E)-{2-[3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]benzene-1,3-diol

Cat. No.: B11064545
M. Wt: 398.8 g/mol
InChI Key: JOYCPXFZNKXBAX-ZVBGSRNCSA-N
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Description

2,4-DIHYDROXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is a complex organic compound that combines the structural features of 2,4-dihydroxybenzaldehyde and a triazolopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIHYDROXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE typically involves the condensation of 2,4-dihydroxybenzaldehyde with a hydrazone derivative of the triazolopyridazine compound. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-DIHYDROXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield 2,4-dihydroxybenzoic acid, while reduction of a nitro group would yield the corresponding amine derivative .

Scientific Research Applications

2,4-DIHYDROXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-DIHYDROXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-DIHYDROXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to its simpler analogs .

Properties

Molecular Formula

C18H12ClFN6O2

Molecular Weight

398.8 g/mol

IUPAC Name

4-[(E)-[[3-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene]methyl]benzene-1,3-diol

InChI

InChI=1S/C18H12ClFN6O2/c19-12-2-1-3-13(20)17(12)18-24-23-16-7-6-15(25-26(16)18)22-21-9-10-4-5-11(27)8-14(10)28/h1-9,27-28H,(H,22,25)/b21-9+

InChI Key

JOYCPXFZNKXBAX-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C2=NN=C3N2N=C(C=C3)N/N=C/C4=C(C=C(C=C4)O)O)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NN=C3N2N=C(C=C3)NN=CC4=C(C=C(C=C4)O)O)F

Origin of Product

United States

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